molecular formula C10H6N2S B1523482 5-(Thiophen-2-yl)nicotinonitrile CAS No. 1346687-10-2

5-(Thiophen-2-yl)nicotinonitrile

Cat. No.: B1523482
CAS No.: 1346687-10-2
M. Wt: 186.24 g/mol
InChI Key: PHIJNJZPWVSQPM-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)nicotinonitrile is a chemical compound with the formula C10H6N2S and a molecular weight of 186.23 g/mol . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .


Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been studied using various techniques such as DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .


Chemical Reactions Analysis

The Stille coupling reaction was performed to prepare 6-[5-(thiophen-2-yl)furan-2-yl]nicotinonitrile via palladium-catalyzed coupling reaction .

Scientific Research Applications

Synthesis and Structural Studies

5-(Thiophen-2-yl)nicotinonitrile and its derivatives are extensively researched for their synthesis and structural properties. For example, a study by Hakobyan et al. (2020) elaborates on the preparation of 4-(thiophen-2-yl)-substituted nicotinonitriles, proposing an efficient synthesis method and exploring their transformation into 1H-pyrazolo[3,4-b]pyridines (Hakobyan et al., 2020). Additionally, Fun et al. (2010) describe the crystal structure of a specific nicotinonitrile derivative, providing insights into molecular arrangements and interactions (Fun et al., 2010).

Antimicrobial and Cytotoxic Activities

Research has shown that certain derivatives of this compound exhibit antimicrobial and cytotoxic activities. Desai et al. (2014) synthesized and characterized a series of compounds with significant in vitro antimicrobial activity against various bacterial and fungal strains (Desai et al., 2014). Another study by Ibrahim et al. (2018) synthesized nicotinonitrile and furo[2,3-b]pyridine derivatives, finding that some compounds exhibited promising cytotoxicity against various tumor cell lines (Ibrahim et al., 2018).

Corrosion Inhibition

Certain derivatives of this compound have been studied for their corrosion inhibition properties. Salman et al. (2019) investigated the anticorrosion properties of a nicotinonitrile derivative, finding it to be an efficient inhibitor for mild steel in an acidic environment (Salman et al., 2019).

Bronchodilation Properties

A study by Soliman et al. (2017) explored the bronchodilation properties of certain nicotinonitrile containing-compounds, identifying some as potentially more potent than standard references for bronchodilation (Soliman et al., 2017).

Electromagnetic and Spectroscopic Properties

Research into the electromagnetic and spectroscopic properties of this compound derivatives has been conducted. For instance, Abaci et al. (2016) synthesized derivatives and investigated the electrochromic properties of their homopolymers and co-polymers, highlighting their potential in electronic display applications (Abaci et al., 2016).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for 5-(Thiophen-2-yl)nicotinonitrile was not found in the search results, it is noted that it is not for direct human use .

Future Directions

The future directions for 5-(Thiophen-2-yl)nicotinonitrile research could include further structural optimization of its derivatives . For instance, compound 4f, a derivative of this compound, is considered a promising fungicide candidate against cucumber downy mildew (CDM) that can be used for further development .

Biochemical Analysis

Biochemical Properties

5-(Thiophen-2-yl)nicotinonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with DNA, leading to DNA degradation . It also exhibits broad-spectrum antimicrobial activity, being effective against both Gram-positive and Gram-negative bacterial strains . The interaction of this compound with superoxide dismutase (SOD) mimics its activity, inhibiting the generation of superoxide radicals . These interactions highlight the compound’s potential as an antimicrobial and antioxidant agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce DNA and protein degradation in bacterial cells, leading to cell death . Additionally, it exhibits antifungal activity against Saccharomyces cerevisiae

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that lead to degradation . The compound also interacts with enzymes such as superoxide dismutase, inhibiting their activity and reducing the generation of reactive oxygen species . These molecular interactions are crucial for understanding the compound’s antimicrobial and antioxidant properties.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are important factors in its biochemical analysis. Studies have shown that the compound remains stable under various conditions, maintaining its antimicrobial and antioxidant activities . Long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that this compound can sustain its biological activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and antioxidant activities without noticeable toxic effects . At higher doses, toxic effects such as cellular damage and oxidative stress have been observed . These findings underscore the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism involves its conversion into various intermediates, which can further interact with cellular components . These metabolic interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biological effects. The compound’s targeting signals and post-translational modifications direct it to organelles such as the nucleus and mitochondria . These subcellular localizations are critical for its activity and function, influencing its interactions with cellular components.

Properties

IUPAC Name

5-thiophen-2-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIJNJZPWVSQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705748
Record name 5-(Thiophen-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346687-10-2
Record name 3-Pyridinecarbonitrile, 5-(2-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346687-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Thiophen-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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